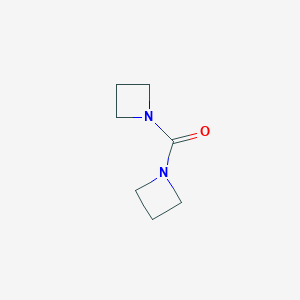

Di(azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Espiramicina II es un antibiótico macrólido producido por diversas especies de Streptomyces. Es parte del complejo de la Espiramicina, que incluye Espiramicina I y Espiramicina III. Este compuesto es conocido por sus propiedades antibacterianas y antiparasitarias, lo que lo hace efectivo contra una gama de infecciones bacterianas y parásitos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Espiramicina II se produce normalmente mediante fermentación por la bacteria Streptomyces ambofaciens. El proceso de fermentación implica el cultivo de la bacteria en un medio rico en nutrientes bajo condiciones controladas. La producción de Espiramicina II se puede mejorar optimizando las condiciones de fermentación, como la temperatura, el pH y la concentración de nutrientes .

Métodos de producción industrial: En entornos industriales, la producción de Espiramicina II implica una fermentación a gran escala seguida de procesos de extracción y purificación. El caldo de fermentación se filtra primero para eliminar las células bacterianas, y el filtrado se somete luego a diversos pasos de purificación, incluida la extracción con disolventes, la cristalización y la cromatografía, para aislar la Espiramicina II .

Análisis De Reacciones Químicas

Tipos de reacciones: La Espiramicina II se somete a varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su eficacia o para estudiar sus propiedades.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio para oxidar la Espiramicina II.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir la Espiramicina II.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación de la Espiramicina II puede llevar a la formación de derivados oxidados con actividad biológica alterada .

Aplicaciones Científicas De Investigación

La Espiramicina II tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la relación estructura-actividad de los antibióticos macrólidos.

Biología: La Espiramicina II se emplea en la investigación sobre los mecanismos de resistencia bacteriana y el desarrollo de nuevos antibióticos.

Industria: La Espiramicina II se utiliza en la industria farmacéutica para la producción de formulaciones antibióticas.

Mecanismo De Acción

La Espiramicina II ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad ribosómica 50S del ribosoma bacteriano, impidiendo la translocación del peptidil-tRNA desde el sitio A al sitio P. Esta inhibición bloquea la elongación de la cadena peptídica, lo que lleva a un crecimiento celular atrofiado y, finalmente, a la muerte de las células bacterianas .

Compuestos similares:

Eritromicina: Otro antibiótico macrólido con un mecanismo de acción similar pero un espectro de actividad diferente.

Claritromicina: Un derivado de la eritromicina con mejor estabilidad ácida y actividad antibacteriana más amplia.

Azitromicina: Conocida por su vida media prolongada y su mejor penetración en los tejidos en comparación con otros macrólidos.

Singularidad de la Espiramicina II: La Espiramicina II es única debido a su actividad específica contra ciertos parásitos, como Toxoplasma gondii, que no se observa comúnmente con otros macrólidos. Además, su producción mediante fermentación por Streptomyces ambofaciens aumenta su singularidad .

Comparación Con Compuestos Similares

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.

Clarithromycin: A derivative of erythromycin with improved acid stability and broader antibacterial activity.

Azithromycin: Known for its extended half-life and enhanced tissue penetration compared to other macrolides.

Uniqueness of Spiramycin II: Spiramycin II is unique due to its specific activity against certain parasites, such as Toxoplasma gondii, which is not commonly seen with other macrolides. Additionally, its production through fermentation by Streptomyces ambofaciens adds to its distinctiveness .

Propiedades

Número CAS |

100079-42-3 |

|---|---|

Fórmula molecular |

C7H12N2O |

Peso molecular |

140.18 g/mol |

Nombre IUPAC |

bis(azetidin-1-yl)methanone |

InChI |

InChI=1S/C7H12N2O/c10-7(8-3-1-4-8)9-5-2-6-9/h1-6H2 |

Clave InChI |

LPIWHQJSFGHODR-UHFFFAOYSA-N |

SMILES |

C1CN(C1)C(=O)N2CCC2 |

SMILES canónico |

C1CN(C1)C(=O)N2CCC2 |

Sinónimos |

Azetidine,1,1-carbonylbis-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.